N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((furan-2-ylmethyl)amino)-2-oxoethyl group and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Its synthesis likely involves multi-step reactions, including the formation of thiadiazole rings, thioether coupling, and carboxamide functionalization. Thiadiazoles are known for their diverse bioactivities, such as antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S3/c1-7-10(25-19-16-7)11(21)15-12-17-18-13(24-12)23-6-9(20)14-5-8-3-2-4-22-8/h2-4H,5-6H2,1H3,(H,14,20)(H,15,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAHJYGLIBUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival.
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to other egfr inhibitors. EGFR inhibitors typically work by binding to the adenosine triphosphate (ATP) binding site of the receptor. This prevents the activation of the receptor and subsequent signal transduction pathways, thereby inhibiting cell proliferation and inducing apoptosis.
Biochemical Pathways
The compound’s interaction with EGFR would affect several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation. Inhibition of these pathways can lead to reduced tumor growth and proliferation.
Pharmacokinetics
Similar compounds have been shown to have good admet properties, suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action would likely be a reduction in cell proliferation and an increase in apoptosis, particularly in cells that overexpress EGFR. This could potentially lead to a decrease in tumor size and growth rate.
Biological Activity
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features several key structural components:
- Thiadiazole Moiety : Known for diverse biological activities including antimicrobial and anticancer effects.
- Furan Ring : Enhances the compound's aromatic character and may improve interactions with biological targets.
- Amide Group : Contributes to the compound's stability and solubility in biological systems.
The molecular formula is with a molecular weight of approximately 471.6 g/mol. The presence of multiple functional groups suggests a potential for varied reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with thiadiazole structures exhibit significant biological activities. The following table summarizes various activities associated with similar compounds:
| Compound Class | Biological Activity |
|---|---|
| Thiadiazole Derivatives | Antimicrobial |
| Furan-containing Amides | Anticancer |
| Pyrrolidine-based Compounds | Antiviral |
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies indicate that 1,3,4-thiadiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Compounds containing thiadiazole have been linked to apoptosis induction and cell cycle arrest in various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against melanoma (SK-MEL-2) and breast cancer (MCF-7) cell lines .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Research suggests that these compounds can halt the progression of the cell cycle at different phases, particularly G1/S or G2/M transitions.
- Antimicrobial Mechanisms : For antimicrobial activity, the disruption of membrane integrity or interference with nucleic acid synthesis has been noted.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Cytotoxicity Studies : A study evaluated various thiadiazole derivatives against cancer cell lines and found significant cytotoxic effects with certain substitutions on the thiadiazole ring enhancing activity .
- Antimicrobial Efficacy : In vitro studies have demonstrated that specific derivatives exhibit lower MIC values compared to standard antibiotics, indicating superior efficacy against resistant strains .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the C-5 phenyl ring of thiadiazoles significantly influence their anticancer potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of thiadiazole derivatives:
Key Differences and Implications
- Thiadiazole vs. Thiazole Cores : The dual thiadiazole rings in the target compound may confer greater metabolic stability compared to thiazole-based analogues (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) due to sulfur’s electron-withdrawing effects .
- Furan vs. Phenyl/Pyridinyl Groups : The furan-2-ylmethyl substituent could improve bioavailability over phenyl or pyridinyl groups, as furans often exhibit lower toxicity and better solubility . However, phenyl groups in compounds like 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide may enhance π-π stacking in enzyme active sites .
- Thioether Linkage : The thioether bridge in the target compound may increase oxidative stability compared to thiol (-SH) or disulfide (-S-S-) linkages seen in precursors like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
